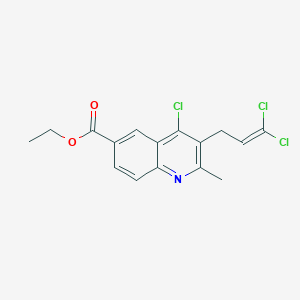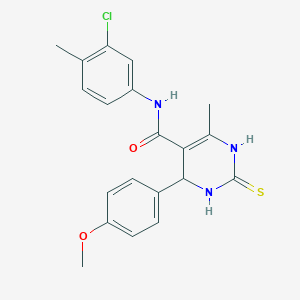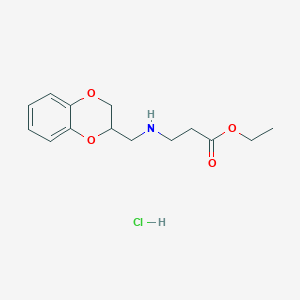
bis(2-fluorophenyl) (4-methylphenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-fluorophenyl) (4-methylphenyl)amidophosphate, commonly known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFMP is a type of organophosphate compound that has been synthesized through a specific method.
作用機序
The mechanism of action of BFMP is not fully understood. However, studies have suggested that BFMP inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE activity, BFMP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This overstimulation leads to the death of pests and cancer cells.
Biochemical and Physiological Effects:
BFMP has been found to have both biochemical and physiological effects. Biochemically, BFMP inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. Physiologically, BFMP has been found to cause convulsions, respiratory failure, and death in pests. In cancer cells, BFMP induces apoptosis, a process of programmed cell death.
実験室実験の利点と制限
BFMP has several advantages for lab experiments. Firstly, it is relatively simple and cost-effective to synthesize. Secondly, it has a high yield, making it an attractive option for researchers who require large quantities of BFMP. However, BFMP has some limitations for lab experiments. Firstly, it is highly toxic and can be dangerous to handle. Secondly, its mechanism of action is not fully understood, making it challenging to predict its effects accurately.
将来の方向性
There are several future directions for BFMP research. Firstly, more studies are needed to understand the mechanism of action of BFMP fully. Secondly, there is a need for further research on the potential applications of BFMP in cancer therapy. Thirdly, researchers should explore the possibility of developing safer and less toxic alternatives to BFMP for pest control.
Conclusion:
BFMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to be effective in controlling pests and inducing apoptosis in cancer cells. However, it is highly toxic and can be dangerous to handle. Further research is needed to understand its mechanism of action fully and explore its potential applications.
合成法
BFMP is synthesized through a specific method that involves the reaction between 2-fluoroaniline, p-toluidine, and phosphorus oxychloride. The reaction produces BFMP as a white solid with a yield of 85%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers who require BFMP for their experiments.
科学的研究の応用
BFMP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of BFMP is in the development of pesticides. BFMP has been found to be effective in controlling pests such as aphids, whiteflies, and spider mites. Additionally, BFMP has shown potential in the treatment of cancer. Studies have indicated that BFMP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2NO3P/c1-14-10-12-15(13-11-14)22-26(23,24-18-8-4-2-6-16(18)20)25-19-9-5-3-7-17(19)21/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGXGLMAKDLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
